molecular formula C19H11F5N4O2 B3505923 1-(2,6-DIFLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA

1-(2,6-DIFLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA

Cat. No.: B3505923
M. Wt: 422.3 g/mol
InChI Key: RRYGEBLQMMZKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-DIFLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 1-(2,6-DIFLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-difluorobenzoyl chloride with 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,6-DIFLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,6-DIFLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-DIFLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA involves its interaction with specific molecular targets. The difluorobenzoyl and trifluoromethylpyrimidinyl groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-DIFLUOROBENZOYL)-3-[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA can be compared with other similar compounds, such as:

    1-(2,6-Difluorobenzoyl)-3-[4-phenylpyrimidin-2-yl]urea: Lacks the trifluoromethyl group, resulting in different reactivity and properties.

    1-(2,6-Difluorobenzoyl)-3-[4-(trifluoromethyl)pyrimidin-2-yl]urea: Lacks the phenyl group, affecting its binding affinity and biological activity.

    1-(2,6-Difluorobenzoyl)-3-[4-phenyl-6-methylpyrimidin-2-yl]urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-difluoro-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N4O2/c20-11-7-4-8-12(21)15(11)16(29)27-18(30)28-17-25-13(10-5-2-1-3-6-10)9-14(26-17)19(22,23)24/h1-9H,(H2,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYGEBLQMMZKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=C(C=CC=C3F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.